molecular formula C6H5ClN2O2 B1630155 2-(4-Chloropyrimidin-5-yl)acetic acid CAS No. 389799-46-6

2-(4-Chloropyrimidin-5-yl)acetic acid

Cat. No.: B1630155
CAS No.: 389799-46-6
M. Wt: 172.57 g/mol
InChI Key: YZPMREAKQUDNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloropyrimidin-5-yl)acetic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 4 and an acetic acid moiety at position 5. Its molecular formula is C₆H₅ClN₂O₂, with a molecular weight of 173.5 g/mol. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive pyrimidine core and carboxylic acid functionality, enabling further derivatization .

Properties

CAS No.

389799-46-6

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-(4-chloropyrimidin-5-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O2/c7-6-4(1-5(10)11)2-8-3-9-6/h2-3H,1H2,(H,10,11)

InChI Key

YZPMREAKQUDNFL-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)Cl)CC(=O)O

Canonical SMILES

C1=C(C(=NC=N1)Cl)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl at 4, CH₂COOH at 5 C₆H₅ClN₂O₂ 173.5 Free acid; hydrophilic
Ethyl 2-(4-chloropyrimidin-5-yl)acetate Cl at 4, ethyl ester at acetic acid C₈H₉ClN₂O₂ 200.6 Ester form; increased lipophilicity
2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetic acid Cl at 4, SCH₃ at 2, CH₂COOH at 5 C₇H₇ClN₂O₂S 218.7 Methylthio group enhances stability
2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid OH at 4, CH₃ at 6, CH₂COOH at 5 C₇H₈N₂O₃ 168.2 Polar hydroxy and methyl groups
Lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate Cl at 4, Li⁺ salt of CH₂COO⁻ at 5 C₆H₄ClLiN₂O₂ 178.5 Improved solubility for ionic applications
2-Chloro-4-methylpyrimidine-5-carboxylic acid Cl at 2, CH₃ at 4, COOH at 5 C₆H₅ClN₂O₂ 172.6 Carboxylic acid directly on pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.